

# Spectroscopic data for "Methyl 3-nonenoate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3-nonenoate

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## Spectroscopic Analysis of Methyl 3-nonenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-nonenoate** (CAS Registry Number: 13481-87-3), a monounsaturated fatty acid methyl ester.
[1][2] The information presented herein is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development in the identification, characterization, and utilization of this compound.

**Methyl 3-nonenoate**, with the molecular formula C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>, has a molecular weight of 170.25 g/mol .[1] It is a clear, colorless liquid at room temperature and is insoluble in water.[1] This compound is found naturally in guava and is used as a flavoring and fragrance agent.[2]

## **Spectroscopic Data**

The following sections present a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 3-nonenoate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted <sup>1</sup>H NMR and typical <sup>13</sup>C NMR chemical shifts for **Methyl 3**-



nonenoate are presented below.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for Methyl 3-nonenoate[3]

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~5.4	m	2H	-CH=CH-
3.65	S	3H	-OCH₃
3.1	d	2H	-CH <sub>2</sub> -C=
~2.0	m	2H	=CH-CH <sub>2</sub> -
~1.3	m	6H	-(CH <sub>2</sub> ) <sub>3</sub> -
~0.9	t	3H	-CH₃

Note: Data is predicted and recorded in CDCl<sub>3</sub>. "m" denotes multiplet, "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet.[3]

Table 2: Typical <sup>13</sup>C NMR Spectroscopic Data for Unsaturated Methyl Esters

Chemical Shift (δ) (ppm)	Assignment	
~174	C=O (Ester)	
~120-135	-CH=CH-	
~51	-OCH₃	
~20-40 Allylic and Aliphatic -CH <sub>2</sub> -		
~14	Terminal -CH₃	

Note: These are typical chemical shift ranges for unsaturated fatty acid methyl esters and may vary slightly for **Methyl 3-nonenoate**.

## Infrared (IR) Spectroscopy



Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for **Methyl 3-nonenoate** are summarized in the table below.

Table 3: Predicted Infrared (IR) Spectroscopic Data for Methyl 3-nonenoate[3]

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3000-2850	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1650	C=C stretch (alkene)
~1450-1350	C-H bend (alkane)
~1250-1000	C-O stretch (ester)

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The gas chromatography-mass spectrometry (GC-MS) data for **Methyl 3-nonenoate** is presented below.

Table 4: Mass Spectrometry (GC-MS) Data for **Methyl 3-nonenoate** 



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
170	~10	[M] <sup>+</sup> (Molecular Ion)
139	~20	[M - OCH₃] <sup>+</sup>
113	~15	[M - C4H9] <sup>+</sup>
99	~30	[C <sub>6</sub> H <sub>11</sub> O] <sup>+</sup>
87	~100	[CH₃OC(O)CH₂CH]+
74	~80	[CH₃OC(O)H]+ (McLafferty rearrangement)
55	~75	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	~60	[C₃H₅] <sup>+</sup>

Note: Data obtained from SpectraBase, Compound ID: AMvzPFCtfzf.

## **Experimental Protocols**

The following are general experimental protocols for obtaining NMR, IR, and GC-MS spectra for a liquid sample like **Methyl 3-nonenoate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-nonenoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.



- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Data Processing:
  - Apply Fourier transformation to the free induction decay (FID).
  - Phase the resulting spectrum.
  - Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
  - Integrate the signals to determine the relative number of protons for each resonance.

#### 2.1.2. <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Methyl 3-nonenoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Instrumentation: Use a standard NMR spectrometer with a carbon probe.
- Data Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a standard proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the FID.
  - Phase the resulting spectrum.
  - Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

## Infrared (IR) Spectroscopy



- Sample Preparation: For a neat liquid sample like Methyl 3-nonenoate, place one to two
  drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Place the sample "sandwich" in the spectrometer's sample holder.
  - Acquire the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
- Data Processing:
  - Identify and label the major absorption bands in the spectrum.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: Dilute a small amount of Methyl 3-nonenoate in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100-1000 ppm.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
  - Injector: Split/splitless injector, typically at 250 °C.
  - Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
  - Oven Program: A temperature ramp is typically used, for example, starting at 50 °C, holding for 1 minute, then ramping to 250 °C at a rate of 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

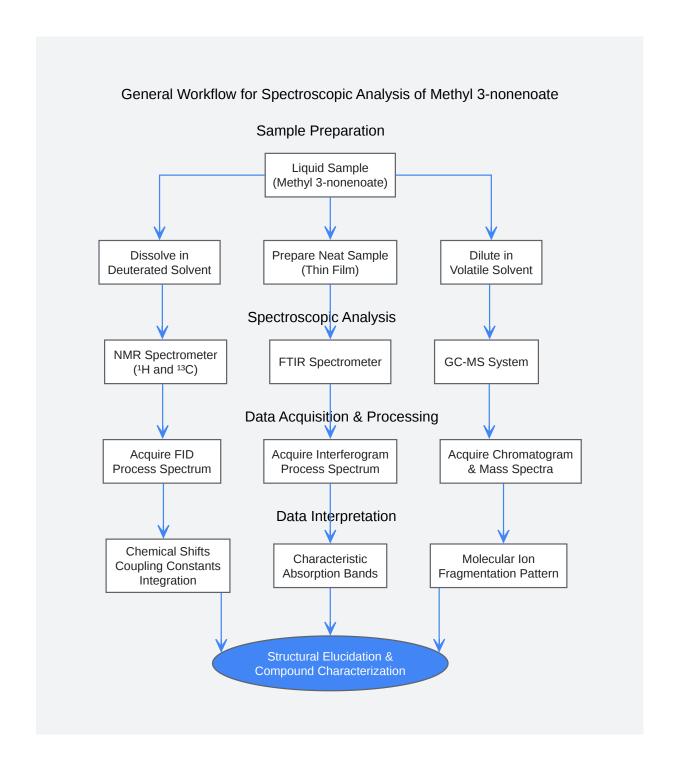


- Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
  - Identify the peak corresponding to Methyl 3-nonenoate in the total ion chromatogram (TIC).
  - Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
  - Compare the obtained mass spectrum with a library database for confirmation.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as **Methyl 3-nonenoate**.





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Caption: Workflow for Spectroscopic Analysis.



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### References

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- To cite this document: BenchChem. [Spectroscopic data for "Methyl 3-nonenoate" (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1581172#spectroscopic-data-for-methyl-3-nonenoate-nmr-ir-mass-spec]

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